DL-Xylose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

555.0 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme and Microbial Studies

- Xylose Fermentation: DL-Xylose serves as a substrate for studying xylose-fermenting microorganisms like yeast and bacteria. Researchers investigate their metabolic pathways for converting xylose into biofuels or other valuable products []. This knowledge is crucial for developing efficient bioconversion processes for renewable energy production.

- Enzyme Activity Assays: DL-Xylose acts as a substrate for enzymes like xylanases and xylosidases. By monitoring the breakdown of DL-Xylose by these enzymes, researchers can assess their activity and understand their role in biomass degradation []. This information is valuable in fields like bioremediation and development of industrial enzymes for various applications.

Model Compound for Chemical Research

- Chemical Synthesis: DL-Xylose, due to its relatively simple structure, serves as a starting material for the synthesis of more complex carbohydrates. Researchers use it to develop new synthetic methods and explore carbohydrate chemistry. This knowledge is fundamental for developing novel drugs, functional materials, and understanding carbohydrate-based biological processes.

- Crystallization Studies: The crystallization behavior of DL-Xylose is of interest to researchers studying crystal engineering and material science. By understanding the factors influencing its crystal formation, scientists can develop methods for growing high-quality crystals of other important molecules [].

Diagnostic Tool in Medicine

- D-Xylose Absorption Test: A medical application of DL-Xylose involves its use in the D-Xylose absorption test. This test helps diagnose malabsorption syndromes in the small intestine []. After ingestion, healthy individuals efficiently absorb D-Xylose (a specific isomer of DL-Xylose) from the gut. Abnormal absorption can indicate digestive disorders.

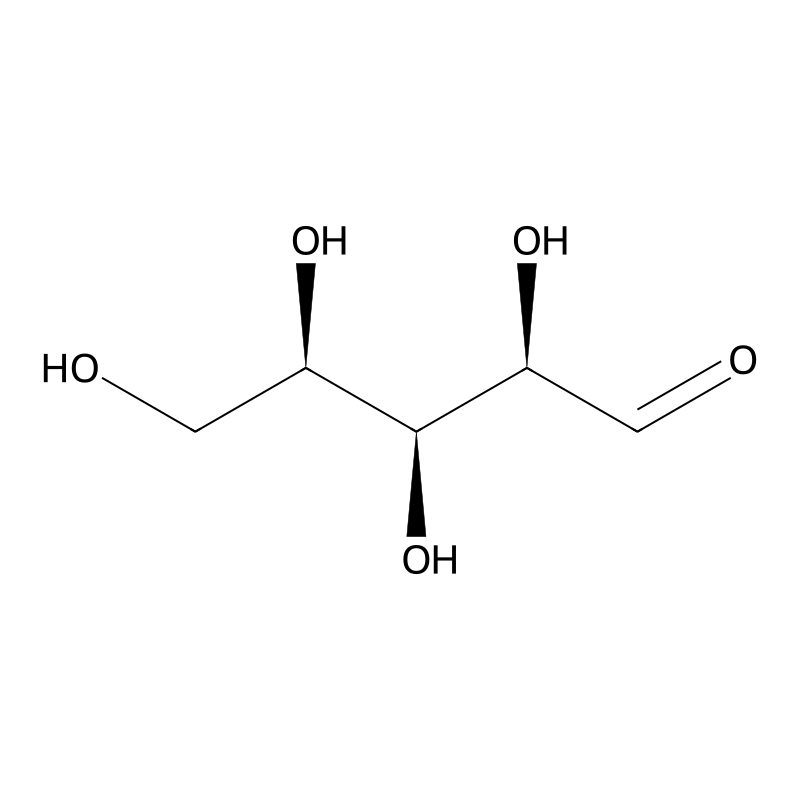

DL-Xylose, also known as (±)-xylose, is a five-carbon sugar (pentose) with the chemical formula CHO. It exists as a white, crystalline carbohydrate that is naturally found in various plant materials, particularly in hemicellulose, which is a component of plant cell walls. The "DL" designation indicates that it is a racemic mixture containing equal parts of the two stereoisomers: D-xylose and L-xylose. The structure features five hydroxyl groups (OH) attached to a linear carbon chain and a carbonyl group (C=O) at one end. DL-Xylose is not directly fermentable by humans but is metabolized by certain microorganisms, playing a crucial role in xylose metabolism and energy generation .

DL-Xylose can undergo various chemical transformations, primarily involving dehydration and isomerization. Key reactions include:

- Dehydration to Furfural: Under acidic conditions, DL-xylose can be dehydrated to form furfural, an important platform chemical used in the production of various industrial chemicals .

- Isomerization: DL-Xylose can isomerize to other sugars such as xylulose and lyxose through acid-catalyzed mechanisms .

- Thermal Decomposition: At elevated temperatures, DL-xylose can decompose to produce organic acids and char .

DL-Xylose can be synthesized through several methods:

- Hydrolysis of Hemicellulose: The most common method involves hydrolyzing hemicellulose from plant materials such as wood or straw using acid treatments .

- Enzymatic Conversion: Specific enzymes can convert other sugars into DL-xylose, allowing for its production from various carbohydrate sources .

- Chemical Synthesis: Laboratory methods may also synthesize DL-xylose through

DL-Xylose has several important applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to its functional groups .

- Food Industry: Used as a sweetener and dietary supplement.

- Pharmaceuticals: It can be utilized in the formulation of certain medications and supplements .

Studies have explored the interactions of DL-xylose with various catalysts during its conversion to valuable chemicals like furfural. For instance, the use of Lewis and Brønsted acid catalysts has been shown to enhance the yield of furfural from DL-xylose significantly . Additionally, research into its metabolic pathways in microorganisms reveals potential interactions with enzymes that facilitate xylose utilization .

DL-Xylose shares structural similarities with other pentoses and hexoses but exhibits unique properties due to its specific stereochemistry and functional groups. Here are some similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| D-Xylose | CHO | Pure stereoisomer; more readily metabolized by humans compared to DL-xylose. |

| L-Xylose | CHO | Pure stereoisomer; less common in nature than D-xylose. |

| D-Ribose | CHO | Key component in RNA; involved in cellular metabolism. |

| D-Arabinose | CHO | Found in plant polysaccharides; distinct metabolic pathways compared to xylose. |

DL-Xylose's unique racemic nature allows it to participate in different

DL-Xylose exhibits significantly variable solubility characteristics across different solvent systems, reflecting its hydrophilic nature and the influence of hydrogen bonding interactions. Water demonstrates the highest solubility for DL-Xylose at 466.5 g/L at approximately 25°C [1], highlighting the strong affinity between the pentose sugar and aqueous media. This exceptional water solubility is attributed to the multiple hydroxyl groups present in the molecule that facilitate extensive hydrogen bonding with water molecules [2].

Among organic solvents, dimethyl sulfoxide shows remarkable solvation capacity, dissolving 296.9 g/L of DL-Xylose [1]. This high solubility in dimethyl sulfoxide stems from the polar aprotic nature of the solvent and its ability to disrupt intramolecular hydrogen bonding within the sugar molecules. Dimethylformamide demonstrates moderate solubility at 69.8 g/L [1], while alcoholic solvents show considerably reduced dissolution capacity, with methanol achieving only 15.0 g/L [1].

The solubility decreases markedly in less polar solvents, with isopropanol reaching 2.9 g/L, gamma-valerolactone at 2.7 g/L, tetrahydrofuran at 2.6 g/L, acetone at 2.4 g/L, and gamma-butyrolactone showing the lowest solubility at 2.1 g/L [1]. These findings indicate that DL-Xylose solubility correlates strongly with solvent polarity and hydrogen bonding capacity.

Table 1: Solubility Profile of DL-Xylose in Various Solvents

| Solvent | Solubility (g/L) | Temperature (°C) |

|---|---|---|

| Water | 466.5 | 25 |

| Dimethyl sulfoxide | 296.9 | 25 |

| Dimethylformamide | 69.8 | 25 |

| Methanol | 15.0 | 25 |

| Isopropanol | 2.9 | 25 |

| Gamma-valerolactone | 2.7 | 25 |

| Tetrahydrofuran | 2.6 | 25 |

| Acetone | 2.4 | 25 |

| Gamma-butyrolactone | 2.1 | 25 |

Additionally, DL-Xylose demonstrates solubility in pyridine and hot alcohol, though specific quantitative data for these solvents remains limited [2]. The compound dissolves to form clear, colorless solutions in water at concentrations up to 0.1 g/mL [3] [4] [5].

Melting Point and Thermal Behavior

The thermal properties of DL-Xylose reveal complex behavior patterns that differ significantly from simple crystalline compounds due to its racemic nature and the presence of both stereoisomers. Differential scanning calorimetry studies demonstrate that DL-Xylose exhibits a melting point range of 133-136°C [3] [5], which is notably lower than the individual enantiomers.

Comprehensive thermal analysis of the individual enantiomers shows that d-xylose melts at 148.32 ± 0.72°C, while l-xylose melts at 146.04 ± 0.08°C [6] [7]. The average melting point for pure enantiomers is 147.18 ± 1.14°C [6] [7]. The racemic DL-Xylose mixture demonstrates eutectic behavior, with the 50:50 mixture melting at a significantly reduced temperature of 125.10 ± 0.25°C [6] [7].

Table 2: Thermal Properties of DL-Xylose and Its Enantiomers

| Compound | Melting Point (°C) | Heat of Fusion (J/g) |

|---|---|---|

| d-xylose | 148.32 ± 0.72 | 273.75 ± 11 |

| l-xylose | 146.04 ± 0.08 | 275.52 ± 1.0 |

| Average enantiomer | 147.18 ± 1.14 | 274.63 ± 14 |

| DL-Xylose (eutectic) | 125.10 ± 0.25 | - |

The thermal decomposition of xylose follows a complex pathway involving multiple steps. Thermogravimetric analysis reveals that decomposition occurs in four distinct stages, with the primary products being water, carbon dioxide, and various furans [8]. The decomposition begins at temperatures approaching the melting point, indicating that thermal degradation and melting occur simultaneously [8].

Kinetic studies of thermal degradation demonstrate that the activation energy for DL-Xylose decomposition is approximately 29.92 kilojoules per mole [9]. The thermal degradation mechanism involves multiple competing pathways, with the major products including 2-furaldehyde, glycolaldehyde, acetaldehyde, methylglyoxal, and acetone [10]. Competitive degradation products include formaldehyde, formic acid, acetic acid, carbon dioxide, methane, acetol, and pyranone compounds [10].

Optical Rotation Properties

DL-Xylose, being a racemic mixture of equal proportions of d-xylose and l-xylose enantiomers, exhibits minimal optical rotation due to the cancellation effects of the opposite rotations of its constituent stereoisomers. Experimental measurements indicate that DL-Xylose displays a specific optical rotation of -1.0 to +1.0° when measured at 20°C using the sodium D-line, with a concentration of 10% in water [11].

This near-zero optical rotation contrasts sharply with the individual enantiomers, which exhibit significant optical activity. The d-xylose enantiomer demonstrates a specific optical rotation of +18.5 to +19.5° under standard conditions [12] [13], while l-xylose would theoretically show an equal but opposite rotation. The literature reports various values for d-xylose optical rotation, including +92° transitioning to +18.6° after 16 hours at 10% concentration [14] [15] [16], indicating time-dependent mutarotation phenomena.

Table 3: Optical Rotation Data for Xylose Forms

| Compound | Specific Rotation [α]₂₀/D | Conditions | Time |

|---|---|---|---|

| DL-Xylose | -1.0 to +1.0° | c=10, water | - |

| d-xylose | +18.5 to +19.5° | c=10, water | Standard |

| d-xylose | +92° → +18.6° | c=10, water | 16 hours |

The minimal optical rotation of DL-Xylose serves as a diagnostic characteristic for confirming the racemic nature of the compound and distinguishing it from enantiomerically pure forms. This property is particularly important in quality control applications where the stereochemical purity of xylose preparations must be verified [11].

Density and Viscosity Characteristics

DL-Xylose exhibits a density of 1.757 g/cm³ at standard conditions [3] [4], which is substantially higher than water and reflects the compact packing of the sugar molecules in the solid state. This density value is consistent across multiple literature sources and represents the bulk density of the crystalline form.

Viscosity studies of DL-Xylose solutions have been conducted primarily in aqueous systems containing ionic liquids. Research demonstrates that aqueous solutions of d-xylose exhibit concentration-dependent viscosity characteristics, with viscosity increasing substantially as xylose concentration rises [17] [18]. The viscosity behavior follows predictable patterns described by the Jones-Dole equation, allowing for the calculation of B-coefficients that characterize solute-solvent interactions [17] [18].

Table 4: Density and Physical State Characteristics

| Property | Value | Conditions |

|---|---|---|

| Density | 1.757 g/cm³ | Solid state, 20°C |

| Bulk density | 450 kg/m³ | Powder form |

| Physical state | Solid | 20°C |

| Boiling point | 333.2°C | 760 mmHg |

The viscosity of DL-Xylose solutions is reportedly lower than glucose solutions at equivalent temperatures and concentrations [13], suggesting differences in intermolecular interactions and solution structure. This characteristic has practical implications for processing applications where flow properties are critical.

Studies involving ternary systems of d-xylose with ionic liquids demonstrate that viscosity increases with both xylose concentration and the alkyl chain length of the ionic liquid components [17] [18]. These findings provide insight into the molecular-level interactions governing solution behavior and have applications in biotechnology and chemical processing.

Crystal Structure and Crystallization Behavior

Polymorphism

DL-Xylose exhibits distinct crystallization behavior that differs fundamentally from simple racemic compounds due to its tendency to form conglomerates rather than racemic compounds. Single crystal X-ray diffraction studies reveal that d-xylose and l-xylose crystallize separately as individual enantiomers rather than forming integrated racemic crystal structures [19] [20] [21].

The crystallization behavior demonstrates that DL-Xylose forms a conglomerate system, where the two enantiomers maintain separate crystal phases [6] [7] [19]. This contrasts with many racemic organic compounds that form racemic compounds with both enantiomers incorporated into the same unit cell. The conglomerate nature is evidenced by the eutectic melting behavior observed in differential scanning calorimetry studies, where a 50:50 mixture of d-xylose and l-xylose melts at 125.10 ± 0.25°C [6] [7], significantly lower than the individual enantiomer melting points.

Table 5: Crystallization Behavior Characteristics

| Property | Value | Significance |

|---|---|---|

| Crystal system | Conglomerate | Separate enantiomer phases |

| Eutectic temperature | 125.10 ± 0.25°C | 50:50 mixture |

| Enantiomer melting point | 147.18 ± 1.14°C | Average value |

| Crystal habit | Elongated rods | d- and l-xylose |

Crystallographic Properties

Detailed crystallographic analysis reveals that both d-xylose and l-xylose adopt orthorhombic crystal systems with space group P2₁2₁2₁ [19]. The unit cell parameters for d-xylose are a = 5.601 Å, b = 9.188 Å, and c = 12.574 Å, while l-xylose shows nearly identical dimensions with a = 5.609 Å, b = 9.166 Å, and c = 12.590 Å [19].

The calculated unit cell density for both enantiomers is 1.541 g/cm³ [19], which differs from the experimentally determined bulk density of 1.757 g/cm³ [3], likely due to differences between single crystal and powder measurements. Lattice energy calculations indicate values of -203.5 kJ/mol for d-xylose and -202.4 kJ/mol for l-xylose [19], reflecting the similar but not identical packing arrangements of the enantiomers.

Table 6: Crystallographic Data for Xylose Enantiomers

| Parameter | d-xylose | l-xylose |

|---|---|---|

| Crystal system | Orthorhombic | Orthorhombic |

| Space group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit cell a (Å) | 5.601 | 5.609 |

| Unit cell b (Å) | 9.188 | 9.166 |

| Unit cell c (Å) | 12.574 | 12.590 |

| Calculated density (g/cm³) | 1.541 | 1.541 |

| Lattice energy (kJ/mol) | -203.5 | -202.4 |

The crystal structures show that xylose molecules adopt the α-anomer conformation in the solid state [19] [21], with extensive hydrogen bonding networks stabilizing the crystal lattice. Intermolecular hydrogen bonds form between hydroxyl groups with bonding distances ranging from 1.808 to 1.959 Å [19], creating a three-dimensional network that contributes to the structural stability.

Both enantiomers form elongated rod-shaped crystals when grown from solution [19], contrasting with the block-shaped crystals observed for racemic compounds of related sugars. This morphological difference provides visual confirmation of the conglomerate nature of the DL-Xylose system.

Hygroscopicity and Stability

DL-Xylose demonstrates significant hygroscopic properties, readily absorbing moisture from atmospheric conditions [22] [23] [24]. This hygroscopicity is attributed to the multiple hydroxyl groups present in the molecule, which form hydrogen bonds with water molecules from the surrounding environment. The hygroscopic nature necessitates careful storage under controlled moisture conditions to maintain product quality and prevent degradation.

Stability studies indicate that DL-Xylose is chemically stable under standard ambient conditions when stored properly [25]. The compound maintains its integrity when stored at room temperature in dry conditions, with recommended storage in sealed containers to prevent moisture absorption [22] [26] [13]. Storage temperatures should be maintained at room temperature, with some sources recommending cool, dark conditions below 15°C for optimal stability [24].

Table 7: Stability and Storage Characteristics

| Parameter | Specification | Notes |

|---|---|---|

| Hygroscopicity | Hygroscopic | Readily absorbs moisture |

| Chemical stability | Stable | Standard ambient conditions |

| Storage temperature | Room temperature | Dry conditions required |

| Shelf life | 3 years | Proper storage conditions |

| pH stability range | 4.0-6.0 | Aqueous solutions |

The compound exhibits stability in aqueous solutions within a pH range of 4.0-6.0 [13], though extreme pH conditions may lead to degradation. Under acidic conditions, DL-Xylose can undergo dehydration reactions leading to the formation of furfural and other degradation products [10]. High temperatures accelerate these degradation processes, making temperature control important during processing and storage.

Long-term stability studies demonstrate that properly stored DL-Xylose can maintain its quality for up to three years when kept under recommended conditions [13]. The stability profile indicates compatibility with standard pharmaceutical and food processing environments, provided that moisture control measures are implemented.

Freeze-drying has been shown to enhance the stability of xylose-containing preparations, with freeze-dried materials maintaining activity for extended periods [27]. This preservation method is particularly useful for applications requiring long-term storage or enhanced stability profiles.

Physical Description

Solid

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

Decomposition

Melting Point

90.5 °C

UNII

Related CAS

Drug Indication

Therapeutic Uses

/DIFFERENTIATE/ STEATORRHEA CAUSED BY PANCREATIC INSUFFICIENCY FROM THAT CAUSED BY MALABSORPTION /5 G DISSOLVED IN 150 ML WATER OR 25 G DISSOLVED IN 250 ML WATER, FOLLOWED BY 250 ML WATER, ORAL. URINE POOLED DURING NEXT 5 HR & QUANTITY OF XYLOSE DETERMINED/.

EVALUATE INTESTINAL ABSORPTION...DIAGNOSIS OF MALABSORPTIVE STATES DUE TO DISEASES INVOLVING INTESTINAL MUCOSA /5 G DISSOLVED IN 150 ML WATER OR 25 G DISSOLVED IN 250 ML WATER, FOLLOWED BY 250 ML WATER, ORAL. URINE POOLED DURING NEXT 5 HR & QUANTITY OF XYLOSE DETERMINED/.

DIAGNOSIS OF MALABSORPTIVE STATES DUE TO...SURGICAL RESECTION. /ASSESS/ DEG OF IMPAIRED ABSORPTION OR EXTENT OF RESPONSE TO THERAPY /5 G DISSOLVED IN 250 ML WATER & ADMIN ORALLY. ADDITIONAL FLUIDS PERMITTED. URINE COLLECTED IN 2 CONSECUTIVE PERIODS OF 2 & 3 HR. XYLOSE CONTENT DETERMINED/.

FOR INFANTS, YOUNG CHILDREN OR ELDERLY INCONTINENT PATIENTS...XYLOSE BLOOD LEVELS MAY BE USED TO EVALUATE INTESTINAL ABSORPTION /500 MG/KG BODY WT (OR MAX OF 25 G) AS 5-10% AQ SOLN, ORAL. XYLOSE LEVELS ARE DETERMINED IN BLOOD SAMPLES TAKEN 30 MIN, 1 HR, & 2 HR AFTER XYLOSE ADMIN/.

Mechanism of Action

Other CAS

41247-05-6

25990-60-7

Absorption Distribution and Excretion

In patients with normal kidney function, renal excretion accounts for approximately half (50%) of their total D-xylose elimination. Any non-renal D-xylose elimination is presumed to be hepatic clearance.

The volume of distribution observed for d-xylose in normal healthy subjects is 0.22 L/kg.

The renal clearance rate observed in healthy individuals is 89 ml/min. The accompanying plasma and non-renal clearances are 180 and 91 ml/min, respectively.

XYLOSE HAS BEEN SHOWN TO GET INTO AQ HUMOR /OF RATS/ FROM GENERAL CIRCULATION & THEREFORE TO HAVE ACCESS TO LENS.

/ABSORBED/ FROM GI TRACT...5-G DOSES...ABSORBED MORE RAPIDLY & COMPLETELY THAN ARE 25-G DOSES...AT LEAST 60%...ABSORBED IN PROXIMAL PART OF SMALL INTESTINE... NOT DEPENDENT UPON PRESENCE OF BILE OR PANCREATIC JUICE.../PEAK BLOOD LEVELS/ 1 TO 2 HR...TO 0 AFTER...5 HR /HUMAN, ORAL 5 OR 25 G/.

PLASMA HALF-LIFE...ABOUT 1 HR /IV ADMIN/...ABOUT 60%...METABOLIZED TO CARBON DIOXIDE & WATER, D-THREITOL, &...UNIDENTIFIED METABOLITES...EXCRETED IN URINE...ABOUT 25% OF 25 G /DOSE/ & ABOUT 35% OF 5 G /DOSE/ EXCRETED UNCHANGED IN URINE WITHIN 5 HR /HUMAN, ORAL/.

URINARY EXCRETION /MAINLY BY/ GLOMERULAR FILTRATION...SOME TUBULAR RESORPTION MAY OCCUR /HUMAN, ORAL/.

For more Absorption, Distribution and Excretion (Complete) data for (D)-XYLOSE (8 total), please visit the HSDB record page.

Metabolism Metabolites

...RAT-LIVER MICROSOMES CATALYZE THE TRANSFER OF...XYLOSE TO BILIRUBIN, FROM...UDP-XYLOSE...

ABOUT 60% OF ABSORBED XYLOSE IS METABOLIZED TO CARBON DIOXIDE & WATER, D-THREITOL, & OTHER UNIDENTIFIED METABOLITES /HUMAN, ORAL/.

AFTER IP INJECTION OF (14)C-LABELED D-XYLOSE INTO GUINEA PIGS, 10.8 OF RADIOACTIVITY WAS RECOVERED AS EXPIRED CARBON DIOXIDE IN 4 HR & 41.3 AS URINARY (14)CARBON IN 5 HR. APPROX 60 OF URINARY RADIOACTIVITY WAS D-XYLOSE.

(14)C-LABELED D-XYLONIC ACID WAS OXIDIZED TO LABELED CARBON DIOXIDE BY INTACT ANIMALS & IN VITRO BY KIDNEY & LIVER. OXIDATION OF D-XYLOSE BY GUINEA PIG PROBABLY INVOLVES ITS INITIAL CONVERSION TO D-XYLONIC ACID & SUBSEQUENT DECARBOXYLATION.

IN VITRO KIDNEY & LIVER COULD OXIDIZE D-XYLOSE TO CARBON DIOXIDE. LIVER EXTRACT COULD CATALYZE CONVERSION TO D-XYLONIC ACID WITH PYRIDINE NUCLEOTIDE AS COFACTOR. THIS ENZYME ACTIVITY WAS DIFFERENT FROM HEPATIC GLUCOSE DEHYDROGENASE.

Wikipedia

Ramipril

Drug Warnings

CONDITIONS WHICH CAN PRODUCE "FALSE-POS" TEST VALUES INCLUDE VOMITING, GASTRIC STASIS, THYROID DYSFUNCTION & SEVERE DIARRHEA FOLLOWING INGESTION OF TEST DOSE. PATIENTS WITH THYROTOXICOSIS HAVE SHOWN INCREASED URINARY EXCRETION OF XYLOSE.

USE OF XYLOSE TEST REQUIRES CLOSE ATTENTION TO TECHNICAL DETAILS...IN PATIENTS WITH IMPAIRED RENAL FUNCTION, DEHYDRATION, INADEQUATE CIRCULATING BLOOD VOL, EDEMA OR MASSIVE ASCITES, URINARY EXCRETION OF D-XYLOSE WILL BE LOWER THAN NORMAL & THUS PRODUCE "FALSE-POS" TEST VALUES.

Biological Half Life

Use Classification

Cosmetics -> Humectant

Methods of Manufacturing

General Manufacturing Information

Upon heating with water in closed tube to 140 °C or by boiling with dil H2SO4 furfurol is formed. Hydrazones of D-xylose are more sol than those of L-arabinose & used to separate the 2 sugars.

Analytic Laboratory Methods

Clinical Laboratory Methods

METHOD OF ESTIMATING XYLOSE DETECTING COLOR @ 410 NM.

Interactions

ADDN OF GUAR TO ORAL DOSAGE OF D-XYLOSE SLOWED DOWN GI ABSORPTION OF D-XYLOSE IN VOLUNTEERS. TOTAL AMT ABSORBED & PLASMA T/2 OF D-XYLOSE WERE NOT AFFECTED.

CONCOMITANT ADMIN OF INDOMETHACIN, NEOMYCIN, PHENFORMIN, COLCHICINE, OR LARGE DOSES OF AMINOSALICYLIC ACID WITH D-XYLOSE INHIBITS INTESTINAL ABSORPTION OF D-XYLOSE /REDUCING/ QUANTITIES OF SUGAR BEING EXCRETED...ASPIRIN /REDUCES URINARY EXCRETION OF D-XYLOSE/ APPARENTLY BY ALTERING RENAL FUNCTION.

Stability Shelf Life

Dates

Lee SM, Jellison T, Alper HS: Directed evolution of xylose isomerase for improved xylose catabolism and fermentation in the yeast Saccharomyces cerevisiae. Appl Environ Microbiol. 2012 Aug;78(16):5708-16. doi: 10.1128/AEM.01419-12. Epub 2012 Jun 8. [PMID:22685138]

Iizuka K, Horikawa Y: ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome. Endocr J. 2008 Aug;55(4):617-24. Epub 2008 May 19. [PMID:18490833]

Craig RM, Murphy P, Gibson TP, Quintanilla A, Chao GC, Cochrane C, Patterson A, Atkinson AJ Jr: Kinetic analysis of D-xylose absorption in normal subjects and in patients with chronic renal failure. J Lab Clin Med. 1983 Mar;101(3):496-506. [PMID:6827177]

Craig RM, Atkinson AJ Jr: D-xylose testing: a review. Gastroenterology. 1988 Jul;95(1):223-31. [PMID:3286361]

Nancy B. Cummings, S. Klahr (2012). Chronic Renal Disease: Causes, Complications, and Treatment. Springer Science & Business Media.

Sugar Alcohols (Polyols) and Polydextrose Used as Sweeteners in Foods - Food Safety - Health Canada

U.S. Food & Drug Administration: High-Intensity Sweeteners

MedlinePlus: D-xylose absorption